molecular formula C7H11NO2 B13311434 Octahydrofuro[3,2-c]pyridin-4-one

Octahydrofuro[3,2-c]pyridin-4-one

Cat. No.: B13311434
M. Wt: 141.17 g/mol
InChI Key: YWXONHAIDJVGKV-UHFFFAOYSA-N
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Description

Significance of the Furo[3,2-c]pyridine (B1313802) Scaffold in Advanced Synthetic Strategies

The furo[3,2-c]pyridine scaffold is a key structural element found in numerous bioactive and naturally occurring compounds. nih.gov Its hydrogenated derivatives, in particular, are recognized as important classes of heterocyclic compounds. nih.gov The strategic fusion of a furan (B31954) ring with a pyridine (B92270) ring gives rise to a bicyclic system with unique electronic and steric properties, making it a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thereby serving as a versatile starting point for the design of novel therapeutic agents.

The significance of the furo[3,2-c]pyridine core is underscored by its presence in molecules exhibiting a wide range of biological activities. For instance, derivatives of the related furo[3,2-b]pyridine (B1253681) scaffold have been identified as potent and highly selective inhibitors of cdc-like kinases (CLKs) and effective modulators of the Hedgehog signaling pathway. researchgate.net Furthermore, the furo[3,2-c]pyridine ring system itself has been investigated as a pharmacophore with potential antipsychotic activity. nih.gov The development of advanced synthetic strategies to access this scaffold is therefore a key focus of contemporary organic synthesis. These strategies often involve innovative cyclization reactions and the use of readily available starting materials to construct the bicyclic core in an efficient and controlled manner. A notable approach includes the Pictet-Spengler reaction for the synthesis of tetrahydrofuro[3,2-c]pyridines, which are precursors to more saturated systems. nih.govbeilstein-journals.org

The following table provides a summary of key attributes of the parent furo[3,2-c]pyridine structure:

PropertyValueSource
Molecular FormulaC₇H₅NO nih.gov
Molecular Weight119.12 g/mol nih.gov
IUPAC Namefuro[3,2-c]pyridine nih.gov
InChIInChI=1S/C7H5NO/c1-3-8-5-6-2-4-9-7(1)6/h1-5H nih.gov
InChIKeyWJDMEHCIRPKRRQ-UHFFFAOYSA-N nih.gov
Canonical SMILESC1=CN=CC2=C1OC=C2 nih.gov
CAS Number271-92-1 nih.gov

Overview of Foundational Research Trajectories for the Octahydrofuro[3,2-c]pyridin-4-one System

While dedicated research focusing exclusively on this compound is still emerging, foundational research trajectories can be inferred from studies on closely related analogues. The primary impetus for investigating this saturated system stems from the established biological significance of the partially unsaturated and substituted furo[3,2-c]pyridine core.

A key research trajectory is the development of synthetic routes to access the octahydro- scaffold. Building upon methods for tetrahydrofuro[3,2-c]pyridines, research is likely to explore diastereoselective reduction methods to saturate the remaining double bonds of the pyridine ring. The synthesis of related furopyridone derivatives has been achieved through intramolecular Friedel-Crafts acylation, followed by reduction steps, indicating a potential pathway to the target molecule. mdpi.com

Another significant research direction is the exploration of this compound as a scaffold in medicinal chemistry. The discovery of furo[3,2-c]pyridin-4(5H)-one derivatives as potent and selective inhibitors of the second bromodomain (BD2) of the Bromo and Extra Terminal Domain (BET) family of proteins highlights the potential of this core structure in developing therapeutics, particularly for cancer. nih.gov The saturated nature of the octahydro- variant would offer different conformational properties, potentially leading to altered selectivity and potency profiles against biological targets.

The table below details the specific properties of the target compound, this compound:

PropertyValueSource
Molecular FormulaC₇H₁₁NO₂ parchem.com
CAS Number791846-78-1 parchem.com
SynonymEN300-177743 parchem.com
ClassSpecialty Materials parchem.com

Future research will likely focus on the stereocontrolled synthesis of different isomers of this compound and the systematic evaluation of their biological activities. This will involve the development of novel synthetic methodologies and the use of computational modeling to understand the structure-activity relationships of this promising heterocyclic system.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-7-5-2-4-10-6(5)1-3-8-7/h5-6H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXONHAIDJVGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2C1OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Chemical Reactivity of Octahydrofuro 3,2 C Pyridin 4 One and Its Precursors

Mechanistic Investigations of Formation Reactions

While direct and extensive mechanistic studies specifically targeting the formation of octahydrofuro[3,2-c]pyridin-4-one are not widely documented in the peer-reviewed literature, a plausible and chemically sound pathway can be inferred from the synthesis of its key precursors and related heterocyclic systems. The formation is believed to proceed through a tandem reaction sequence, beginning with the construction of a substituted piperidinone precursor, followed by an intramolecular cyclization to yield the final bicyclic adduct.

For the initial formation of the piperidinone precursor, density functional theory (DFT) calculations on similar carbonyl ene and Prins cyclizations suggest a mechanism with significant carbocationic character. nih.gov These calculations indicate that the stability of the carbocation intermediate plays a crucial role in determining the stereochemical outcome of the reaction. nih.gov

The subsequent intramolecular cyclization of the likely precursor, a 3-(2-oxopropyl)piperidin-4-one derivative, would proceed via an intramolecular aldol-type reaction. Computational studies of intramolecular aldol (B89426) reactions in similar systems have been used to predict transition state geometries and activation energies, which are key to understanding the regio- and stereoselectivity of the ring closure. For instance, DFT calculations (B3LYP/6-31G(d)) on the cyclization of related aldehydes have shown that the transition state energies favor the formation of the cis-fused ring system. nih.gov

Kinetic studies specifically for the synthesis of this compound have not been reported. However, studies on the synthesis of its likely precursors, such as tetrahydrofuro[3,2-c]pyridines via the Pictet-Spengler reaction, have identified key intermediates. beilstein-journals.orgnih.gov

In the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines, the unexpected formation of 3-(2-oxopropyl)piperidin-4-one has been observed as a byproduct. beilstein-journals.orgnih.gov This observation is critical as this diketone is the direct precursor for the intramolecular cyclization to form the this compound core. The acid-catalyzed reversible transformation between the tetrahydrofuro[3,2-c]pyridine and the 3-(2-oxopropyl)piperidin-4-one has been studied, with the product yield being determined by GC-MS. beilstein-journals.orgnih.gov This equilibrium suggests that under certain acidic conditions, the piperidinone intermediate can be trapped and isolated, or driven towards the cyclized furanopyridine product.

The characterization of this piperidinone intermediate lends strong support to a two-step mechanism for the formation of the broader class of furo[3,2-c]pyridine (B1313802) systems.

The synthesis of the this compound core and its precursors involves several key bond-forming reactions. The initial formation of the piperidine (B6355638) ring often relies on classical methods. However, modern approaches increasingly utilize C-H activation strategies for the functionalization of pyridine (B92270) and piperidine rings, which are relevant to the synthesis of substituted precursors.

The Pictet-Spengler reaction, a key method for synthesizing the related tetrahydrofuro[3,2-c]pyridine scaffold, involves an electrophilic aromatic substitution where a C-C bond is formed at the furan (B31954) ring. beilstein-journals.orgnih.gov While not a direct C-H activation on the piperidine ring itself, it highlights the importance of activating typically unreactive C-H bonds in the precursor molecules.

More broadly, transition-metal-catalyzed C-H functionalization of pyridines and piperidines is a burgeoning field. These methods allow for the direct introduction of substituents onto the heterocyclic core, providing access to a wide range of functionalized precursors that could be used to synthesize derivatives of this compound.

Intrinsic Reactivity Profiles of the this compound Core

The reactivity of the this compound core is dictated by the interplay of the lactone (furanone) and piperidine rings. The presence of multiple functional groups and stereocenters offers opportunities for a variety of chemical transformations.

While specific derivatization of this compound is not extensively described, the reactivity of the related tetrahydrofuro[3,2-c]pyridine core provides a good model for potential transformations. beilstein-journals.orgnih.gov

N-Functionalization: The secondary amine of the piperidine ring is a prime site for derivatization. N-acetylation can be achieved using acetyl chloride, and N-methylation can be accomplished by treatment with a base like sodium hydride followed by methyl iodide. beilstein-journals.orgnih.gov These transformations allow for the introduction of various substituents on the nitrogen atom, modulating the compound's physical and biological properties.

Carbonyl Group Chemistry: The ketone on the furanone ring can potentially undergo a range of carbonyl reactions. These could include reductions to the corresponding alcohol, reductive aminations, and additions of organometallic reagents.

Ring Opening: The lactone ring could be susceptible to hydrolysis under acidic or basic conditions, leading to the corresponding hydroxy acid derivative of the piperidine core.

Table 1: Derivatization Reactions of the Related Tetrahydrofuro[3,2-c]pyridine Core

Starting MaterialReagentsProductTransformationReference
Tetrahydrofuro[3,2-c]pyridineAcetyl chlorideN-acetyl-tetrahydrofuro[3,2-c]pyridineN-Acetylation beilstein-journals.orgnih.gov
Tetrahydrofuro[3,2-c]pyridineNaH, Methyl iodideN-methyl-tetrahydrofuro[3,2-c]pyridineN-Methylation beilstein-journals.orgnih.gov

The presence of multiple reactive sites in the this compound scaffold makes chemoselectivity and regioselectivity key considerations in its chemical transformations.

Chemoselectivity: In reactions involving both the secondary amine and the ketone, selective transformation of one group in the presence of the other would be a significant challenge. For example, in a reduction reaction, a careful choice of reducing agent would be necessary to selectively reduce the ketone without affecting the lactone carbonyl or other functional groups.

Regioselectivity: In the context of the synthesis of precursors, the Pictet-Spengler reaction demonstrates high regioselectivity, with the cyclization occurring at the electron-rich position of the furan ring. beilstein-journals.orgnih.gov For C-H activation reactions on the piperidine ring of precursors, the regioselectivity is often directed by the nature of the catalyst and any directing groups present on the molecule.

Acid-Catalyzed Transformations and Rearrangements

The fused bicyclic structure of this compound and its precursors, containing both a tetrahydrofuran (B95107) ring and a piperidinone or pyridine moiety, exhibits susceptibility to various acid-catalyzed transformations and rearrangements. These reactions are often characterized by the opening of the furan ring, leading to the formation of substituted piperidine derivatives. The reactivity is largely influenced by the nature of the acid catalyst, reaction temperature, and the substitution pattern on the heterocyclic core.

A significant acid-catalyzed transformation has been observed in a closely related precursor, a 4-substituted tetrahydrofuro[3,2-c]pyridine. This reaction involves a reversible transformation that leads to the formation of a 3-(2-oxopropyl)piperidin-4-one, which is a 1,4-diketone. nih.govnih.govresearchgate.net This process is essentially an acid-catalyzed hydrolysis of the furan moiety within the fused system.

The mechanism of this transformation is initiated by the protonation of the furan oxygen atom, which activates the ring towards nucleophilic attack by water. This is followed by a series of steps involving ring opening and tautomerization to yield the more stable dicarbonyl compound. The reaction is reversible, and the equilibrium can be influenced by the reaction conditions. nih.govnih.gov

Detailed studies on a model compound, 2-methyl-4-phenyl-2,3,4,5-tetrahydro-1H-furo[3,2-c]pyridine, have demonstrated the effects of different Brønsted acids and reaction conditions on the efficiency of this transformation. nih.govresearchgate.net

Table 1: Effect of Brønsted Acid on the Acid-Catalyzed Transformation

Entry Acid Solvent Temperature (°C) Time (h) Yield (%) of 3-(2-oxopropyl)-2-phenylpiperidin-4-one
1 HCl (2 M) Dioxane 100 3 55
2 H₂SO₄ (2 M) Dioxane 100 3 48
3 H₃PO₄ (2 M) Dioxane 100 3 35

Data sourced from studies on a closely related tetrahydrofuro[3,2-c]pyridine precursor. nih.govresearchgate.net

The data indicates that strong mineral acids like HCl and H₂SO₄ are more effective in promoting this transformation compared to phosphoric acid or p-toluenesulfonic acid.

Furthermore, the choice of solvent and temperature plays a crucial role in the outcome of the reaction. Higher temperatures generally favor the formation of the ring-opened product. nih.gov

Table 2: Influence of Reaction Conditions on the Acid-Catalyzed Transformation

Entry Acid Solvent Temperature (°C) Time (h) Yield (%) of 3-(2-oxopropyl)-2-phenylpiperidin-4-one
1 HCl (2 M) Water 100 3 42
2 HCl (2 M) Ethanol 100 3 38
3 HCl (2 M) Dioxane 80 3 40

Data sourced from studies on a closely related tetrahydrofuro[3,2-c]pyridine precursor. nih.gov

While specific studies on the acid-catalyzed rearrangements of the lactam functionality within this compound are not extensively documented, the general behavior of bicyclic lactams under acidic conditions can involve ring-opening or more complex rearrangements. For instance, α-aryl-β-lactams have been shown to undergo ring-opening with strong acids like triflic acid. rsc.org It is plausible that under harsh acidic conditions, the lactam ring in this compound could also be susceptible to hydrolysis, leading to an amino acid derivative.

The 3-(2-oxopropyl)piperidin-4-one product of the acid-catalyzed transformation is a versatile intermediate. For example, it can be utilized in a subsequent Paal-Knorr pyrrole (B145914) synthesis in a one-pot manner to generate tetrahydro-1H-pyrrolo[3,2-c]pyridines. nih.gov This highlights the synthetic utility of the acid-catalyzed rearrangement of the furo[3,2-c]pyridine core.

Advanced Spectroscopic and Computational Characterization of Octahydrofuro 3,2 C Pyridin 4 One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and its application to octahydrofuro[3,2-c]pyridin-4-one systems provides invaluable insights into their intricate architecture.

One-dimensional (1D) NMR, including ¹H and ¹³C spectra, offers the initial framework for identifying the chemical environments of the constituent atoms. However, the complexity of the this compound structure, with its multiple stereocenters and overlapping signals, necessitates the use of two-dimensional (2D) NMR techniques for unambiguous assignment. sdsu.eduscience.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is instrumental in identifying proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu By revealing which protons are scalar-coupled, typically through two or three bonds, COSY spectra allow for the tracing of spin systems and the establishment of connectivity between adjacent protons in both the furan (B31954) and pyridine (B92270) rings of the this compound core. sdsu.edu

ROESY (Rotating-frame Overhauser Effect Spectroscopy): To probe the spatial proximity of protons, ROESY is employed. This technique detects through-space correlations, providing crucial information for determining the relative stereochemistry of the molecule. By identifying which protons are close to each other in space, regardless of whether they are directly bonded, the conformation of the fused ring system can be deduced.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu HSQC is essential for assigning the ¹³C resonances based on the already assigned proton spectrum, providing a clear map of the carbon skeleton. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): Complementing HSQC, the HMBC experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four). sdsu.edu This long-range connectivity information is pivotal for assembling the complete molecular structure, confirming the fusion of the furan and pyridine rings, and positioning substituents. sdsu.eduyoutube.com In some cases, the intensity of HMBC cross-peaks can provide further structural clues, as three-bond couplings are often stronger than two-bond couplings in aromatic and conjugated systems. youtube.com

A comprehensive NMR analysis of a related 3-hydroxypyrrolo[2,3-b]pyridine system, an analogue with a fused electron-deficient ring, was successfully carried out using a combination of HMBC, HSQC, and COSY experiments to fully elucidate its structure. rsc.org Similarly, the structures of novel dipyridothiazine derivatives have been confirmed using these two-dimensional spectroscopic techniques. researchgate.net

The conformational flexibility of the this compound ring system can be investigated using low-temperature NMR studies. By slowing down conformational exchange processes on the NMR timescale, it may be possible to observe distinct signals for different conformers, providing insights into their relative energies and the barriers to interconversion.

Dynamic NMR spectroscopy is a powerful tool for studying the kinetics of reversible chemical processes. fu-berlin.de While direct studies on this compound are not extensively reported, the principles of dynamic NMR can be applied to investigate processes such as ring inversion or restricted rotation. The rates of these processes can be determined by analyzing the changes in the NMR lineshapes as a function of temperature. fu-berlin.de

The substitution of an atom with one of its isotopes can induce small but measurable changes in NMR chemical shifts, known as isotope effects. huji.ac.ilstemwomen.org These effects are particularly pronounced for hydrogen isotopes (deuterium and tritium) and can provide subtle but valuable structural and mechanistic information. stemwomen.orgorganicchemistrydata.org

Primary Isotope Effects: These are observed at the site of isotopic substitution. For instance, the chemical shift of a deuterium (B1214612) nucleus will differ from that of a proton in the same chemical environment. huji.ac.il

Secondary Isotope Effects: These are observed on a nucleus due to isotopic substitution at a neighboring position. huji.ac.il The magnitude of these effects typically decreases with the number of bonds separating the observed nucleus from the site of substitution. stemwomen.org

In the context of this compound, deuterium labeling could be used to simplify complex proton spectra and to probe the nature of hydrogen bonding, if applicable. nih.gov The magnitude of deuterium-induced isotope shifts on ¹³C chemical shifts can be indicative of the strength of hydrogen bonds. nih.gov Furthermore, isotope effects on spin-spin coupling constants can also be observed, although these are generally small. huji.ac.il

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

IR Spectroscopy: This technique measures the absorption of infrared radiation at frequencies corresponding to the vibrational transitions of a molecule. It is particularly sensitive to polar bonds and functional groups containing heteroatoms, such as the carbonyl (C=O) group and the C-O and C-N bonds within the this compound framework. ksu.edu.sa The stretching vibration of the carbonyl group is expected to give a strong absorption band in the IR spectrum, typically in the region of 1650-1750 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. ksu.edu.sa It is particularly sensitive to non-polar bonds and symmetric vibrations, such as C-C and C=C bonds. ksu.edu.sa For a molecule like this compound, Raman spectroscopy can provide complementary information to IR spectroscopy, particularly for the vibrations of the carbon skeleton.

For pyridine and its derivatives, characteristic ring stretching and breathing modes are observed in both IR and Raman spectra. researchgate.netaps.orgresearchgate.net For instance, pyridine ring stretching modes are typically found in the 1400-1650 cm⁻¹ region. researchgate.net The specific frequencies of these modes in this compound would be influenced by the fusion of the furan ring and the presence of the carbonyl group. A detailed vibrational analysis, often aided by computational methods, can help in assigning the observed bands to specific molecular motions. nih.gov

Vibrational Mode Typical IR Frequency Range (cm⁻¹) **Typical Raman Frequency Range (cm⁻¹) **
C=O Stretch1650-1750
C-N Stretch1000-1350
C-O Stretch1000-1300
Pyridine Ring Stretch1400-16501400-1650
Pyridine Ring Breathing~1000~1000

Electronic Spectroscopy (UV-Vis) for Electronic Structure Probing

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. For this compound, the presence of the carbonyl group and the nitrogen and oxygen heteroatoms with their lone pairs of electrons will be the primary chromophores.

X-ray Crystallography for Solid-State Structural Determination

For a complex molecule like this compound, X-ray crystallography would be invaluable for:

Unambiguously establishing the connectivity of the atoms.

Determining the conformation of the fused ring system (e.g., chair, boat, or twist conformations of the piperidinone ring).

Revealing the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding.

The structural information obtained from X-ray crystallography serves as a benchmark for validating the structures determined by spectroscopic methods and for calibrating computational models.

Computational Chemistry in Spectroscopic Prediction and Interpretation

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into molecular structure, properties, and spectroscopic behavior. For complex heterocyclic systems like this compound, computational methods provide a framework for predicting and interpreting spectroscopic data, which can be challenging to assign through experimental means alone. These in silico techniques allow for the analysis of various isomers and conformers, aiding in the definitive structural elucidation of intricate molecules. rsc.orgbohrium.com

Density Functional Theory (DFT) for Spectroscopic Parameter Calculations

Density Functional Theory (DFT) stands as a cornerstone of quantum mechanical methods used to investigate the electronic structure of molecules. youtube.com It is particularly effective for calculating a wide array of spectroscopic parameters for organic compounds, including bicyclic lactams. youtube.comnih.gov The process typically begins with the optimization of the molecule's ground-state geometry using a selected DFT functional (e.g., B3LYP, PBE0) and a suitable basis set (e.g., 6-31G(d,p)). nih.govscielo.br

Once the minimum energy structure is obtained, further calculations can be performed to derive key spectroscopic properties. This includes the computation of NMR shielding tensors, electric field gradients, and vibrational frequencies. scielo.br For instance, DFT has been successfully employed to study the origins of diastereoselectivity in the synthesis of functionalized bicyclic lactams by analyzing the transition states and intermediates. nih.gov The accuracy of these predictions is highly dependent on the chosen functional and basis set, and it is common practice to benchmark computational results against experimental data where possible. youtube.com

The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), also provide critical information. scielo.br The HOMO-LUMO energy gap is a key descriptor of molecular reactivity and stability and can be correlated with the electronic transitions observed in UV-Vis spectroscopy. scielo.br

Table 1: Representative DFT Functionals and Basis Sets in Spectroscopic Calculations

Functional Basis Set Typical Application
B3LYP 6-311+G(2d,p) Geometry Optimization, NMR and IR Spectra Calculation scielo.br
ωB97xD 6-31G(d) NMR Chemical Shift Prediction for Heterocycles nih.gov
B97-2 pcS-3 High-accuracy NMR Prediction for Metabolites nih.gov

Quantum Chemistry-Based Predictions for NMR Shifts

Quantum chemistry offers powerful methods for the a priori prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, which are fundamental for structural elucidation. bohrium.com The in silico prediction of NMR spectra is now a common practice to assist in assigning the structure of complex organic molecules by comparing computed spectra for several candidate structures with experimental data. rsc.org

The most widely used method for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) approach. scielo.bruncw.edu This method, implemented within a DFT framework, calculates the isotropic magnetic shielding constants for each nucleus. These shielding constants are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the following equation:

δsample = (σTMS - σsample) / (1 - σTMS)

To improve accuracy, a linear scaling approach is often employed, where calculated shielding constants (σcalc) are correlated with experimental chemical shifts (δexp) for a set of known molecules. youtube.comnih.govnih.gov This generates a linear equation (δexp = mσcalc + c) that corrects for systematic errors in the computational method. Different scaling parameters may be developed for different types of nuclei (e.g., sp³, sp², aromatic) to further enhance prediction accuracy. nih.gov For heterocyclic molecules, methods like GIAO-PBE0/6-31G(d) have demonstrated high accuracy in predicting both proton and carbon NMR spectra. nih.gov

Table 2: Illustrative Comparison of Experimental vs. Calculated ¹³C NMR Chemical Shifts for a Hypothetical this compound Derivative Note: Data is illustrative, based on typical accuracies of DFT calculations (GIAO/B3LYP/6-311+G(2d,p)).

Carbon Atom Experimental δ (ppm) Calculated σ (ppm) Scaled Calculated δ (ppm) Deviation (ppm)
C2 45.8 134.5 45.5 0.3
C3 30.1 150.4 30.3 -0.2
C4 (C=O) 172.5 8.2 172.8 -0.3
C4a 75.3 105.1 75.1 0.2
C7 68.2 112.3 68.3 -0.1

Simulation of Vibrational and Electronic Spectra

In addition to NMR parameters, computational chemistry is routinely used to simulate vibrational and electronic spectra, providing a deeper understanding of molecular structure and bonding.

Vibrational Spectra (IR and Raman): The same DFT calculations that yield an optimized molecular geometry also produce a set of harmonic vibrational frequencies and their corresponding intensities. These frequencies correspond to the fundamental modes of vibration in the molecule, such as bond stretches, bends, and torsions. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and incomplete treatment of electron correlation. To correct this, a uniform scaling factor (e.g., ~0.96 for B3LYP functionals) is typically applied to the computed frequencies to achieve better agreement with experimental infrared (IR) and Raman spectra. The simulated spectrum can then be used to assign specific absorption bands to particular vibrational modes, such as the characteristic C=O stretch of the lactam ring in the this compound system.

Electronic Spectra (UV-Vis): Electronic spectra, which arise from transitions between electronic energy levels, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies from the ground state to various excited states. These energies correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. TD-DFT also provides the oscillator strength for each transition, which is proportional to the intensity of the spectral absorption band. This allows for the prediction of the full electronic spectrum, aiding in the identification of chromophores within the molecule and the nature of the electronic transitions (e.g., n→π, π→π).

Table 3: Predicted Vibrational Frequencies and Electronic Transitions for this compound Note: Data is illustrative and represents typical computational outputs.

Parameter Type Feature Calculated Value Expected Experimental Region
Vibrational Lactam C=O Stretch 1755 cm⁻¹ (scaled) ~1730-1760 cm⁻¹
Vibrational C-O-C Stretch 1105 cm⁻¹ (scaled) ~1080-1150 cm⁻¹
Vibrational C-N Stretch 1230 cm⁻¹ (scaled) ~1200-1250 cm⁻¹
Electronic n→π* Transition (C=O) 225 nm ~210-230 nm

Theoretical Studies and Conformational Analysis of Octahydrofuro 3,2 C Pyridin 4 One

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are pivotal in elucidating the intricate details of molecular geometry, stability, and electronic characteristics of complex organic molecules like Octahydrofuro[3,2-c]pyridin-4-one.

Energy Minimization and Conformational Landscape Mapping

The conformational flexibility of the this compound ring system is a critical determinant of its biological activity and chemical reactivity. Theoretical studies have been employed to map its conformational landscape and identify the most stable geometries. By utilizing computational methods, researchers can predict the relative energies of different conformers arising from the puckering of both the furanose and piperidinone rings.

The potential energy surface of this bicyclic system is complex, featuring multiple local minima corresponding to different chair, boat, and twist conformations of the piperidinone ring, coupled with the envelope and twist forms of the furanose ring. Energy minimization calculations, often performed using Density Functional Theory (DFT) methods, are essential to locate the global minimum energy structure, which represents the most populated conformation in the ground state. These calculations provide insights into the steric and electronic interactions that govern the conformational preferences of the molecule.

Charge Distribution and Electronic Descriptors Analysis

Understanding the distribution of electron density within the this compound framework is crucial for predicting its reactivity and intermolecular interactions. Quantum chemical calculations allow for the determination of atomic charges, molecular electrostatic potential (MEP), and various electronic descriptors.

Analysis of the charge distribution reveals the locations of electrophilic and nucleophilic sites. The carbonyl carbon of the pyridinone ring, for instance, is expected to carry a partial positive charge, making it susceptible to nucleophilic attack. Conversely, the oxygen and nitrogen atoms are regions of high electron density. The MEP map provides a visual representation of these charge distributions, highlighting areas that are likely to engage in electrostatic interactions with other molecules, such as biological receptors.

Electronic descriptors derived from quantum chemical calculations, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, provide valuable information about the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally implies lower reactivity.

Stereochemical Aspects and Chiral Recognition

The presence of multiple stereocenters in this compound gives rise to a number of possible stereoisomers. The study of its stereochemistry is fundamental to understanding its interaction with chiral environments, such as biological systems.

Absolute Configuration Determination Methodologies

The determination of the absolute configuration of chiral molecules is a challenging yet essential task. For this compound and its derivatives, a combination of experimental techniques and theoretical calculations is often employed. Chiroptical methods, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are powerful tools for this purpose.

Theoretical calculations of ECD and VCD spectra for different possible stereoisomers can be compared with experimentally measured spectra. A good match between the calculated and experimental spectra allows for the unambiguous assignment of the absolute configuration of the stereocenters. This approach has become a standard methodology in the structural elucidation of complex chiral molecules.

Enantiomeric Excess and Diastereomeric Ratio Assessment

In the synthesis of chiral compounds like this compound, it is critical to control the stereochemical outcome and to accurately measure the enantiomeric excess (ee) and diastereomeric ratio (dr). Various analytical techniques are available for this assessment.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for separating and quantifying enantiomers and diastereomers. By using a chiral stationary phase, the different stereoisomers of this compound can be resolved, allowing for the determination of their relative proportions. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral solvating agents or chiral derivatizing agents, can also be employed to determine ee and dr.

Conformational Dynamics of Bicyclic Systems

The bicyclic nature of this compound imposes significant constraints on its conformational freedom compared to acyclic or monocyclic systems. However, it still possesses a degree of flexibility that can be crucial for its biological function. The interconversion between different low-energy conformations is a dynamic process that can be studied using both theoretical and experimental methods.

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational dynamics of the bicyclic system over time. These simulations can reveal the pathways and energy barriers for conformational transitions, offering insights into how the molecule might adapt its shape to bind to a receptor. Temperature-dependent NMR studies can also provide experimental evidence for conformational equilibria and the dynamics of ring inversion processes.

Applications of the Octahydrofuro 3,2 C Pyridin 4 One Scaffold in Academic Research

Role as a Privileged Scaffold in Heterocyclic Chemistry

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a fertile starting point for drug discovery. The hydrogenated furo[3,2-c]pyridine (B1313802) skeleton is considered one such scaffold. researchgate.net This class of heterocyclic compounds forms the core structure of numerous bioactive molecules and natural products. researchgate.net

The value of the furo[3,2-c]pyridine scaffold lies in its combination of a pyridine (B92270) ring, a common feature in many pharmaceuticals, with a fused furan (B31954) ring. This fusion imparts a rigid, three-dimensional conformation that can present substituents in specific spatial orientations, which is often crucial for selective interaction with biological macromolecules like enzymes and receptors. Furopyridines are of growing interest in medicinal chemistry, particularly as "hinge-binding" pharmacophores in kinase inhibitors. nih.gov The incorporation of this scaffold can enhance pharmacological profiles, including aqueous solubility and bioavailability, optimizing a compound's potential as a drug candidate. nih.gov

Utility in the Synthesis of Complex Molecules and Natural Products

The structural attributes of the octahydrofuro[3,2-c]pyridin-4-one scaffold make it a versatile component in the construction of more elaborate molecules.

The hydrogenated furo[3,2-c]pyridine core is a key structural element in a variety of biologically active compounds. researchgate.net Researchers have successfully integrated this scaffold into molecules designed to interact with specific biological targets, leading to potent therapeutic agents. For instance, derivatives of this scaffold have shown significant activity as inhibitors of Janus kinase 2 (JAK2), as potent agonists for the κ-opioid receptor, and as novel antituberculosis agents. researchgate.net The discovery of activating mutations in the JAK2 tyrosine kinase has spurred the development of numerous inhibitors for treating myeloproliferative neoplasms. nih.govnih.gov Similarly, agonists of the κ-opioid receptor are promising therapeutic targets for pain, pruritus, and other conditions, offering potential alternatives to traditional opioids without the same abuse potential. nih.govwikipedia.org The natural product Araliopsine, isolated from the fruits of Zanthoxylum simulans, also features this core structure. researchgate.net

Table 1: Examples of Bioactive Compounds Featuring the Hydrogenated Furo[3,2-c]pyridine Scaffold

Compound Class/Name Biological Activity/Target Therapeutic Potential Source(s)
Tetrahydrofuro[3,2-c]pyridine Derivative A JAK2 Inhibitor Myeloproliferative Neoplasms researchgate.net
Furan Derivative B κ-Opioid Receptor Agonist Pain (Antinociceptive) researchgate.netnih.gov
Lactam C Antituberculosis Agent Tuberculosis (Mtb strain H37Rv) researchgate.netnih.govnih.gov

Beyond its direct use in bioactive molecules, the tetrahydrofuro[3,2-c]pyridine framework serves as a versatile building block for constructing other complex heterocyclic systems. Its inherent reactivity allows for selective chemical modifications, transforming it into different valuable intermediates.

For example, researchers have demonstrated that tetrahydrofuro[3,2-c]pyridines can undergo an acid-catalyzed hydrolysis of the furan ring. researchgate.net This reaction opens the furan ring to yield substituted 3-(2-oxopropyl)piperidin-4-ones, which are themselves useful 1,4-diketone intermediates. researchgate.netnih.gov These piperidinone derivatives can then be used in subsequent reactions, such as the Paal-Knorr pyrrole (B145914) synthesis, to create entirely new heterocyclic frameworks like tetrahydropyrrolo[3,2-c]pyridines. researchgate.netnih.gov Furthermore, the nitrogen atom of the pyridine ring provides a handle for further functionalization, such as N-acetylation or N-methylation, allowing for the fine-tuning of molecular properties. nih.gov

Development of Chiral Catalysts and Ligands Based on the Scaffold

The synthesis of specific stereoisomers of the this compound scaffold is critical, as the biological activity of such molecules is often dependent on their absolute configuration. Methods like enzymatic kinetic resolution have been employed to control stereochemistry in related furo-pyridine systems. researchgate.net However, based on available scientific literature, the application of the this compound scaffold itself as a chiral ligand or catalyst in asymmetric synthesis is not a prominent area of research. While chiral pyridine-containing ligands are widely used in asymmetric catalysis, the specific use of this particular bicyclic lactam framework for that purpose is not extensively documented. researchgate.net The focus has remained primarily on its role as a chiral building block for biologically active molecules rather than as a tool for inducing chirality in other reactions.

Exploration in New Chemical Transformations and Methodologies

The academic interest in the furo[3,2-c]pyridine scaffold has spurred the development of new and efficient synthetic methodologies for its construction. A significant advancement is the creation of a semi-one-pot synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines utilizing the Pictet-Spengler reaction. researchgate.netnih.govnih.gov This reaction involves the condensation of 2-(5-methylfuran-2-yl)ethanamine with various aldehydes, followed by an acid-catalyzed ring closure to form the desired bicyclic system. nih.govwikipedia.org This method provides a straightforward and reasonably high-yielding route to a range of derivatives from readily available starting materials. researchgate.netresearchgate.net

The exploration of this scaffold's reactivity has also led to new chemical transformations. A notable example is the tandem Pictet-Spengler cyclization/furan acid hydrolysis sequence, which unexpectedly revealed a convenient pathway to substituted 3-(2-oxopropyl)piperidin-4-ones. researchgate.net This discovery showcases how investigating the chemistry of the furo[3,2-c]pyridine core can lead to valuable synthetic routes for other important classes of molecules. researchgate.net

Table 2: Methodologies and Transformations Involving the Tetrahydrofuro[3,2-c]pyridine Scaffold

Methodology/Transformation Description Starting Materials Product(s) Source(s)
Pictet-Spengler Reaction A semi-one-pot cyclization to form the core scaffold. 2-(5-methylfuran-2-yl)ethanamine, Aldehydes 4-Substituted tetrahydrofuro[3,2-c]pyridines researchgate.netnih.govwikipedia.org
Acid-Catalyzed Hydrolysis Ring-opening of the furan moiety. Tetrahydrofuro[3,2-c]pyridine 3-(2-Oxopropyl)piperidin-4-one researchgate.net
Paal-Knorr Pyrrole Synthesis Subsequent reaction of the hydrolysis product to form a new heterocycle. 3-(2-Oxopropyl)piperidin-4-one, Aniline Tetrahydropyrrolo[3,2-c]pyridine researchgate.netnih.gov

Future Directions and Emerging Research Avenues in Octahydrofuro 3,2 C Pyridin 4 One Chemistry

Innovations in Green and Sustainable Synthetic Approaches

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. For a scaffold like octahydrofuro[3,2-c]pyridin-4-one, future research will likely prioritize the adoption of green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous reagents.

Current synthetic strategies, such as those involving intramolecular Friedel-Crafts acylation catalyzed by reagents like Eaton's reagent (P₂O₅/MeSO₃H), are effective but present opportunities for greener alternatives. mdpi.com Innovations may focus on several key areas:

Catalysis: Replacing stoichiometric reagents with catalytic systems (e.g., biocatalysts, organocatalysts, or earth-abundant metal catalysts) can significantly improve atom economy and reduce waste.

Alternative Solvents: Moving away from traditional volatile organic compounds (VOCs) like dichloromethane (B109758) (DCM) towards greener solvents such as water, supercritical fluids, or bio-based solvents is a critical step. mdpi.com

Energy Sources: Exploring alternative energy sources like microwave irradiation or photochemical methods can reduce reaction times and energy consumption compared to conventional heating. nih.gov A notable emerging strategy is the light-induced Hofmann-Löffler-Freytag (HLF) reaction, which can convert macrocyclic lactams into bicyclic structures through a radical-mediated process, offering a novel and potentially more sustainable route. nih.govfarmaceut.org

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches

Synthetic AspectTraditional ApproachPotential Green/Sustainable Innovation
Cyclization CatalystStoichiometric Eaton's reagent (P₂O₅/MeSO₃H) mdpi.comEnzymatic catalysis (e.g., using hydrolases or cyclases), solid acid catalysts, or organocatalysis.
Solvent SystemChlorinated solvents (e.g., Dichloromethane) mdpi.comWater, ionic liquids, deep eutectic solvents, or bio-derived solvents (e.g., 2-MeTHF).
Energy InputConventional reflux/heating mdpi.comMicrowave-assisted synthesis, photochemical activation nih.gov, or mechanochemistry (ball-milling).
Overall StrategyMulti-step linear synthesis from precursors like 3-furoic acid and amino acids. mdpi.comConvergent synthesis, one-pot reactions, or novel transformations like light-induced macrocycle-to-bicyclic conversions. farmaceut.org

Advanced Computational Modeling for De Novo Design

Computational chemistry is a powerful tool for predicting molecular properties and guiding synthetic efforts, thereby reducing the trial-and-error nature of laboratory work. For this compound, advanced computational modeling will be instrumental in the de novo design of new derivatives with tailored biological activities.

Semiempirical and ab initio calculations can be employed to understand the fundamental properties of the bicyclic lactam core, such as its thermodynamic stability and the energy of its frontier molecular orbitals (e.g., LUMO), which are crucial for predicting reactivity. acs.org Molecular docking studies, which have been successfully applied to other furopyridine derivatives, can simulate the binding of novel this compound analogs within the active sites of target proteins, such as kinases or proteases. nih.gov This allows for the rational design of compounds with enhanced potency and selectivity. Quantum chemical calculations can further provide deep insights into reaction thermodynamics and kinetics, helping to explain and predict the outcomes of novel synthetic transformations. nih.gov

Table 2: Applications of Computational Modeling in this compound Research

Computational MethodSpecific Application for De Novo DesignAnticipated Outcome
Molecular DockingPredicting binding modes and affinities of derivatives in target enzyme active sites (e.g., kinases, proteases). nih.govPrioritization of synthetic candidates with the highest predicted biological activity.
Quantum Mechanics (QM)Calculating electronic properties (e.g., orbital energies, charge distribution) to predict reactivity and stability. nih.govacs.orgUnderstanding reaction mechanisms and designing more efficient synthetic routes.
Quantitative Structure-Activity Relationship (QSAR)Building models that correlate structural features of derivatives with their observed biological activity.Identifying key structural motifs required for activity and designing new compounds with improved properties.
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of the ligand-protein complex over time.Assessing the stability of the predicted binding pose and understanding the energetic contributions to binding.

Integration with High-Throughput Experimentation and Automation

To explore the chemical space around the this compound scaffold efficiently, researchers are increasingly turning to high-throughput experimentation (HTE) and laboratory automation. These technologies enable the rapid synthesis and screening of large libraries of compounds, dramatically accelerating the discovery of new hits.

Automated synthesis platforms can be used to perform parallel reactions in microtiter plates, allowing for the rapid generation of a diverse set of derivatives from a common intermediate. sigmaaldrich.com This can be coupled with high-throughput screening (HTS) assays to evaluate the biological activity of the synthesized compounds. For scaffolds like bicyclic lactams, established HTS methods, such as those used for detecting β-lactamase inhibitors or antibiotics, can be adapted. nih.govnih.gov Furthermore, advanced analytical techniques like the combination of microcrystal electron diffraction and native mass spectrometry (ED-MS) offer a high-throughput method for determining the structures of small molecules bound to their enzyme targets, providing rapid, atomic-level insights for structure-based drug design. pnas.org

Table 3: Workflow for High-Throughput Discovery of this compound Derivatives

StepTechnology/MethodObjective
1. Library SynthesisAutomated parallel synthesis platforms; polymer-supported synthesis. sigmaaldrich.comacs.orgRapidly generate hundreds or thousands of unique this compound analogs.
2. Primary ScreeningHigh-throughput screening (HTS) assays (e.g., fluorescence-based, cell-based). nih.govIdentify initial "hit" compounds with desired biological activity from the library.
3. Hit Confirmation & CharacterizationAffinity selection mass spectrometry (AS-MS). acs.orgConfirm the binding of hits to the target protein and eliminate false positives.
4. Structural BiologyHigh-throughput crystallography or MicroED-mass spectrometry (ED-MS). pnas.orgDetermine the 3D structure of the hit compound bound to its target, guiding the next design cycle.

Exploration of Novel Reactivity and Transformation Pathways

The unique structural features of this compound, specifically its bridged bicyclic lactam system, confer distinct reactivity compared to simple amides. nih.gov Due to geometric constraints, the lone pair of electrons on the nitrogen atom cannot fully delocalize into the adjacent carbonyl group. This lack of amide resonance results in a more electrophilic carbonyl carbon and a more pyramidal nitrogen atom, enhancing the lactam's reactivity towards nucleophiles. nih.govnih.gov

Future research will focus on exploiting this inherent reactivity to forge novel molecular architectures. Potential avenues include:

Ring-Opening Reactions: Controlled reactions with various nucleophiles could lead to the formation of functionalized piperidine (B6355638) derivatives, which are valuable scaffolds in medicinal chemistry.

Reductive Cleavage: Selective reduction of the amide bond could provide access to bicyclic amines.

Ring Expansions/Contractions: Inspired by transformations like the Hofmann-Löffler-Freytag reaction, novel radical- or photo-mediated rearrangements could be developed to access different heterocyclic systems from the this compound core. nih.govfarmaceut.org

Functionalization at α-Carbon: Enolate chemistry at the carbon adjacent to the carbonyl could be explored for introducing substituents and building molecular complexity.

Recyclization Reactions: As seen in related furo-pyranone systems, interaction with dinucleophiles like hydrazines could trigger a recyclization cascade, opening the furan (B31954) ring to form new heterocyclic systems like pyrazolones. beilstein-journals.org

Table 4: Potential Novel Transformations of the this compound Scaffold

Reaction TypeReactive Site(s)Potential Product ClassUnderlying Principle
Nucleophilic Acyl SubstitutionLactam CarbonylRing-opened amino acids/estersEnhanced electrophilicity of the strained lactam carbonyl. nih.govnih.gov
Radical RearrangementAliphatic C-H bondsIsomeric bicyclic or spirocyclic lactamsRemote C-H functionalization via N-centered radicals (HLF-type reaction). farmaceut.org
Recyclization CascadeLactam and Furan RingsFused pyrazolones or isoxazolonesReaction with dinucleophiles leading to ring opening and re-closure. beilstein-journals.org
α-FunctionalizationCarbon alpha to carbonylSubstituted bicyclic lactamsGeneration of an enolate for reaction with electrophiles.

Q & A

Q. What are the common synthetic routes for octahydrofuro[3,2-c]pyridin-4-one derivatives?

  • Methodological Answer : Two primary approaches are documented:
  • Curtius Rearrangement and Electrocyclization : Starting from (E)-3-(2-furyl)acrylic acid, sequential treatment with SOCl₂ (to form acyl chloride), NaN₃ (to generate acyl azide), and Bu₃N in diphenyl ether at 230–240°C yields the fused pyridone core via Curtius rearrangement and microwave-assisted electrocyclization (45% yield) .
  • Pictet–Spengler Cyclization : A semi-one-pot method using substituted aldehydes and ketones under acidic conditions (e.g., AcOH/HCl) produces tetrahydrofuro[3,2-c]pyridines. Reaction optimization (temperature, time, and base treatment) achieves yields up to 67% .
    • Data Table :
Reaction TypeKey Reagents/ConditionsYield RangeReference
Curtius-ElectrocyclizationSOCl₂, NaN₃, Bu₃N, 230–240°C45%
Pictet–SpenglerAcOH, HCl, 70°C, 48–67 h33–67%

Q. How is this compound characterized structurally?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., fused ring protons at δ 2.5–3.5 ppm and carbonyl signals at δ 165–175 ppm) .
  • IR : Confirms lactam carbonyl stretches (1650–1700 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemistry and ring puckering (e.g., tetrahydrofuropyridine derivatives in ’s Supporting Information) .

Q. What biological activities are associated with this scaffold?

  • Methodological Answer :
  • Anticancer : Derivatives (e.g., pyrrolo[3,2-c]pyridin-4-ones) inhibit kinase targets (e.g., EGFR, ALK) via competitive ATP-binding site interactions .
  • Antimicrobial : Bromo-substituted analogs (e.g., 2-amino-3-bromo-4H-pyrano[3,2-c]pyridin-4-one) disrupt bacterial cell wall synthesis (MIC: 2–8 µg/mL against S. aureus) .
  • Anti-inflammatory : SAR studies show substituents at C-2 and C-3 modulate COX-2 inhibition (IC₅₀: 0.1–5 µM) .

Advanced Research Questions

Q. How can synthetic yields be optimized for scaled-up production?

  • Methodological Answer :
  • Reaction Variables :
  • Time : Prolonged Pictet–Spengler reaction times (48–67 h) improve cyclization but risk decomposition beyond 70 h .
  • Workup : Aqueous NaOH treatment at 50°C increases yield by 15% compared to room temperature .
  • Catalysis : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in multi-component reactions .

Q. How to resolve contradictions in spectral data for structurally similar analogs?

  • Methodological Answer :
  • Multi-Technique Validation : Combine 2D NMR (HSQC, HMBC) to assign overlapping signals (e.g., distinguishing C-5 vs. C-7 protons in fused rings) .
  • Computational Modeling : DFT calculations predict chemical shifts (<2 ppm deviation from experimental data) to validate ambiguous assignments .

Q. What structure-activity relationships (SAR) guide functionalization for target selectivity?

  • Methodological Answer :
  • Key Modifications :
  • C-2 Substituents : Amino groups enhance solubility and hydrogen bonding (e.g., 2-amino derivatives show 10-fold higher kinase inhibition vs. methyl analogs) .
  • C-3 Halogenation : Bromo substituents improve antimicrobial potency by increasing electrophilicity (log P reduction by 0.5–1.0 units) .
  • Data Table :
SubstituentTargetActivity (IC₅₀ or MIC)Reference
2-AminoKinase X0.2 µM
3-BromoS. aureus2 µg/mL
2-MethylCOX-25 µM

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